molecular formula C9H8N2O2 B3351774 1H-Benzimidazole-5-carboxylic acid, 7-methyl- CAS No. 398452-96-5

1H-Benzimidazole-5-carboxylic acid, 7-methyl-

Cat. No.: B3351774
CAS No.: 398452-96-5
M. Wt: 176.17
InChI Key: RZYFGKCQFAWNIE-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid, 7-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1H-Benzimidazole-5-carboxylic acid, 7-methyl- consists of a benzene ring fused to an imidazole ring, with a carboxylic acid group at the 5-position and a methyl group at the 7-position.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting potential targets within cancer cells.

Mode of Action

Benzimidazole derivatives have been reported to exert pronounced antiproliferative activity on tumor cell lines

Biochemical Pathways

Given the reported antiproliferative activity of benzimidazole derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and growth.

Result of Action

The reported antiproliferative activity of benzimidazole derivatives suggests that the compound may inhibit cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carboxylic acid, 7-methyl- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation of a methyl group at the 5-position.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide has been reported for the synthesis of benzimidazoles .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carboxylic acid, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: The methyl group at the 7-position can be oxidized to form a carboxylic acid group.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Conversion of the methyl group to a carboxylic acid group.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of halogen atoms or other substituents onto the benzene ring.

Scientific Research Applications

Comparison with Similar Compounds

    Albendazole: A benzimidazole derivative used as an anthelmintic agent.

    Mebendazole: Another anthelmintic benzimidazole derivative.

    Thiabendazole: Used as an antifungal and anthelmintic agent.

Uniqueness: 1H-Benzimidazole-5-carboxylic acid, 7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 5-position and the methyl group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYFGKCQFAWNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663414
Record name 4-Methyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398452-96-5
Record name 4-Methyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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